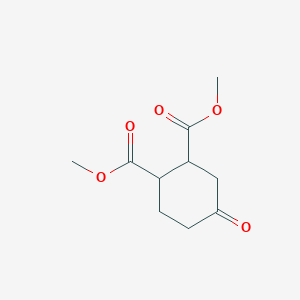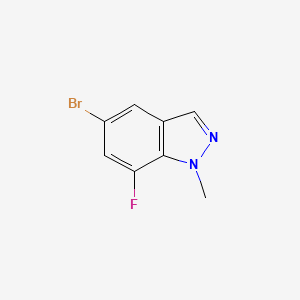![molecular formula C19H22N10 B12274692 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274692.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The compound features multiple nitrogen atoms within its structure, making it a polyazaheterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyridazines, which undergo a series of reactions such as nucleophilic substitution, cyclization, and condensation. The reaction conditions may vary, but they generally require the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time would be essential to ensure consistency and efficiency. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product from any by-products or impurities .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of functionalized derivatives, depending on the substituents introduced .
Aplicaciones Científicas De Investigación
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)methyl-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
- 5-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile
- 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole
Uniqueness
What sets 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine apart from similar compounds is its unique combination of functional groups and ring structures. This unique structure allows for specific interactions with biological targets and provides distinct chemical reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C19H22N10 |
|---|---|
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C19H22N10/c1-13-10-14(2)29(25-13)17-5-4-16(23-24-17)27-6-8-28(9-7-27)19-15-11-22-26(3)18(15)20-12-21-19/h4-5,10-12H,6-9H2,1-3H3 |
Clave InChI |
NWJYVTNRNOIWGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4C=NN5C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B12274609.png)


![3-(2-{4-[(5-Methoxypyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12274629.png)
![4,6-Difluoro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-1,3-benzothiazole](/img/structure/B12274633.png)


![N-methyl-N-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12274664.png)

![N-(2-cyanophenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12274680.png)
![2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile](/img/structure/B12274689.png)
![6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol](/img/structure/B12274696.png)
![(5S)-1-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B12274712.png)
![1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B12274720.png)
